

# 1-(1-Chloropropyl)-4-fluorobenzene: Technical Guide to Synthesis and Application

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## Compound of Interest

Compound Name:	1-(1-Chloropropyl)-4-fluorobenzene
CAS No.:	1092300-84-9
Cat. No.:	B1521319

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## Executive Summary

**1-(1-Chloropropyl)-4-fluorobenzene** (CAS: 1092300-84-9 / CID: 12326129) is a reactive benzylic chloride intermediate characterized by a 4-fluorophenyl moiety and a propyl side chain activated at the benzylic (

) position.[1] It serves as a critical electrophilic building block for introducing the lipophilic and metabolically stable 1-(4-fluorophenyl)propyl motif into pharmacophores. This guide analyzes its discovery context, synthetic pathways, and utility in nucleophilic substitution reactions for drug development.

## Part 1: Chemical Identity & Properties[2]

### Structural Analysis

The compound consists of a benzene ring substituted at the para position with a fluorine atom and at the ipso position with a 1-chloropropyl group.[2] The benzylic C-Cl bond is highly polarized and susceptible to heterolysis, making it a potent alkylating agent.

Property	Data
IUPAC Name	1-(1-Chloropropyl)-4-fluorobenzene
Common Name	-Propyl-4-fluorobenzyl chloride
Molecular Formula	C H ClF
Molecular Weight	172.63 g/mol
CAS Number	1092300-84-9 (Isomer specific)
Physical State	Colorless to pale yellow liquid
Boiling Point	~90–95 °C (at reduced pressure, est.)
Reactivity Class	Benzylic Halide / Electrophile

## Stability & Hazards

- **Lachrymator:** Like most benzylic halides, it is a potent eye and respiratory irritant.
- **Hydrolysis Sensitivity:** The benzylic chloride is prone to hydrolysis in moist air, releasing HCl and reverting to the alcohol (1-(4-fluorophenyl)propan-1-ol).
- **Storage:** Must be stored under inert gas (Argon/Nitrogen) at 2–8°C to prevent degradation.

## Part 2: History and Discovery Context

### The Fluorine Revolution (1950s–1970s)

The "discovery" of **1-(1-Chloropropyl)-4-fluorobenzene** is not tied to a single "eureka" moment but rather emerged during the Fluorine Revolution in medicinal chemistry. Following the success of fluorinated corticosteroids and antipsychotics (e.g., Haloperidol) in the 1950s, researchers sought intermediates that could introduce the 4-fluorophenyl group—a bioisostere for phenyl that blocks metabolic oxidation at the para position.

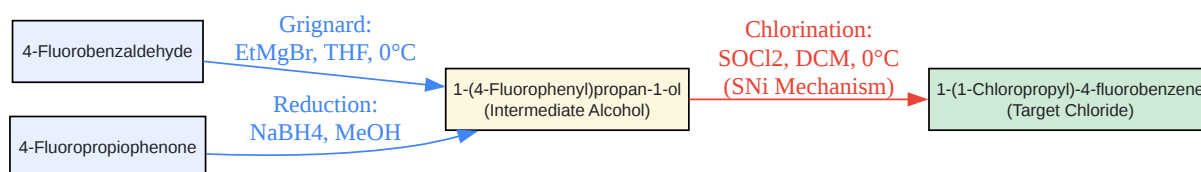
## Evolution of Benzylic Functionalization

- Early Methods (Pre-1980): Synthesis relied on radical chlorination of 4-fluoropropylbenzene, which suffered from poor regioselectivity (giving mixtures of , , and chlorides).
- Modern Era (Post-1990): The demand for enantiopure drugs led to the development of stereoselective reductions of 4-fluoropropiophenone to chiral alcohols, followed by chlorination with retention or inversion of configuration, establishing **1-(1-chloropropyl)-4-fluorobenzene** as a precision tool for asymmetric synthesis.

## Part 3: Synthetic Pathways[2]

The synthesis of **1-(1-Chloropropyl)-4-fluorobenzene** is a two-step process designed to maximize regiocontrol.

### Synthesis Workflow (DOT Diagram)



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Figure 1: Convergent synthetic routes to the target benzylic chloride.

## Detailed Protocol: Chlorination of the Alcohol

This protocol describes the conversion of 1-(4-fluorophenyl)propan-1-ol to the chloride using Thionyl Chloride (

).

Reagents:

- 1-(4-Fluorophenyl)propan-1-ol (1.0 eq)
- Thionyl Chloride (1.2 eq)
- Dichloromethane (DCM) (Solvent)
- DMF (Catalytic amount)

Step-by-Step Methodology:

- Setup: Charge a flame-dried 3-neck round bottom flask with 1-(4-fluorophenyl)propan-1-ol and anhydrous DCM under nitrogen atmosphere.
- Addition: Cool the solution to 0°C. Add catalytic DMF (2-3 drops).
- Chlorination: Add  
  
dropwise via an addition funnel over 30 minutes. The reaction will evolve  
  
and  
  
gas (scrubber required).
- Reflux: Allow to warm to room temperature, then reflux gently for 2 hours to ensure complete conversion.
- Workup: Concentrate the reaction mixture in vacuo to remove excess  
  
and solvent.
- Purification: The residue is typically pure enough for downstream use. If necessary, purify via vacuum distillation (Note: Do not use silica chromatography as the chloride can hydrolyze).

## Part 4: Applications in Drug Development

### Mechanistic Utility (SN1 vs SN2)

The **1-(1-chloropropyl)-4-fluorobenzene** scaffold is unique because it can react via two distinct mechanisms depending on conditions:

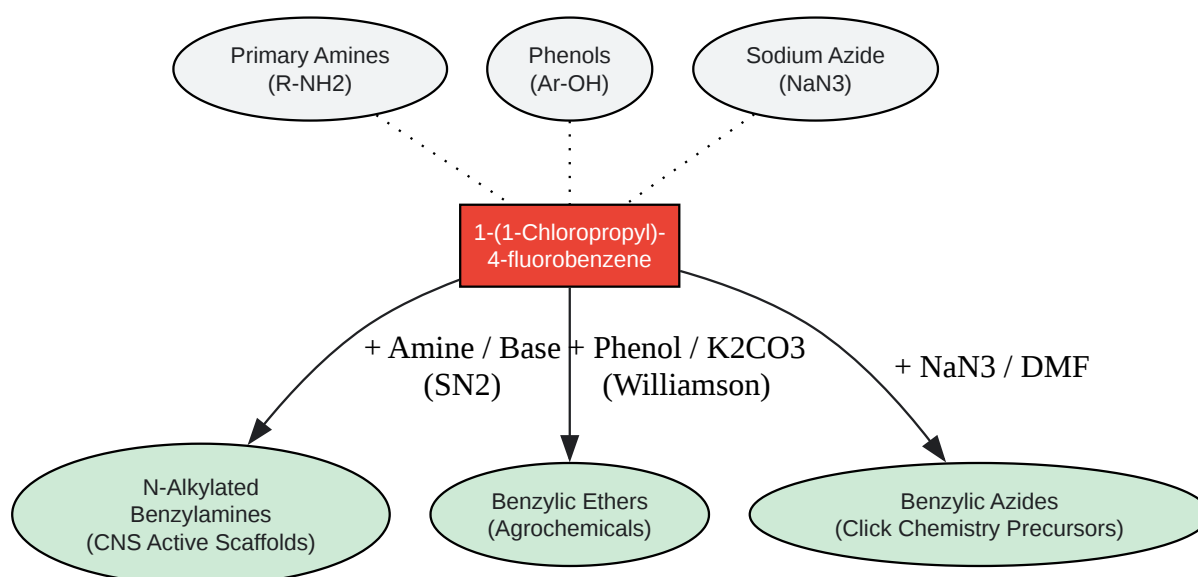
- SN1 Pathway: In polar protic solvents, the chloride leaves to form a resonance-stabilized benzylic carbocation. This is ideal for Friedel-Crafts alkylations of electron-rich aromatics.
- SN2 Pathway: With strong nucleophiles (e.g., amines, azides) in aprotic solvents, it undergoes direct displacement. This is the primary route for synthesizing amine-based CNS drugs.

## Downstream Scaffolds

This intermediate is used to synthesize:

- Secondary/Tertiary Amines: Precursors for monoamine reuptake inhibitors.
- Ethers: Via Williamson ether synthesis for agrochemical fungicides.
- Imidazoles/Triazoles: Via N-alkylation for antifungal agents.

## Reaction Network (DOT Diagram)



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Figure 2: Divergent synthesis of bioactive scaffolds from the core intermediate.

## Part 5: References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12326129, 1-Chloro-4-(1-chloropropyl)benzene. Retrieved from [[Link](#)]
- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard reference for benzylic halide reactivity).

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## Sources

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